Increased Lipophilicity (LogP) of 4-(4-Methylpiperazin-1-yl)phenol vs. Unsubstituted 4-(Piperazin-1-yl)phenol
The N-methyl substitution on the piperazine ring of 4-(4-Methylpiperazin-1-yl)phenol significantly increases its lipophilicity compared to its unsubstituted counterpart, 4-(piperazin-1-yl)phenol. This is evidenced by a higher calculated LogP value .
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 or 1.144 |
| Comparator Or Baseline | 4-(Piperazin-1-yl)phenol (CAS 56621-48-8), LogP = 0.596 [1] |
| Quantified Difference | An increase of approximately 0.9 to 0.55 log units |
| Conditions | Computationally predicted values (XLogP3) |
Why This Matters
Higher lipophilicity can enhance membrane permeability and is a critical factor in designing compounds with improved cellular uptake or blood-brain barrier penetration.
- [1] SIELC. (2018). p-(1-Piperazinyl)phenol. Retrieved from https://sielc.com/p-1-piperazinylphenol View Source
